molecular formula C16H12Cl4N4O3S B11708593 2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide

2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11708593
M. Wt: 482.2 g/mol
InChI Key: BPBZMJQGTRCXPS-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C21H19Cl4N5O2S. This compound is known for its unique chemical structure, which includes multiple halogen atoms and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of chloro and nitro groups, as well as the formation of the carbothioyl linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of halogen atoms can lead to various functionalized benzamides.

Scientific Research Applications

2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound’s multiple halogen atoms and nitro group allow it to form strong bonds with various biological molecules, potentially disrupting normal cellular functions and pathways. This can lead to its observed biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(3-toluidinocarbothioyl)amino)ethyl)benzamide
  • N-(2,2,2-trichloro-1-(3-methoxyanilino)carbothioyl)amino)ethyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide stands out due to its specific combination of chloro and nitro groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

2-chloro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-12-7-2-1-6-11(12)13(25)22-14(16(18,19)20)23-15(28)21-9-4-3-5-10(8-9)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

BPBZMJQGTRCXPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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